molecular formula C30H30N2O5 B2595803 2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide CAS No. 898342-90-0

2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide

Cat. No.: B2595803
CAS No.: 898342-90-0
M. Wt: 498.579
InChI Key: SRSMCVQFSWAORJ-UHFFFAOYSA-N
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Description

The compound 2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide is a synthetic quinoline derivative featuring a 1,4-dihydroquinolin-4-one core. Its structure includes a 6-ethoxy substituent on the quinoline ring, a 4-ethylbenzoyl group at position 3, and an N-linked acetamide moiety substituted with a 4-ethoxyphenyl group.

Properties

IUPAC Name

2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30N2O5/c1-4-20-7-9-21(10-8-20)29(34)26-18-32(27-16-15-24(37-6-3)17-25(27)30(26)35)19-28(33)31-22-11-13-23(14-12-22)36-5-2/h7-18H,4-6,19H2,1-3H3,(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRSMCVQFSWAORJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OCC)CC(=O)NC4=CC=C(C=C4)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide involves multiple steps, typically starting with the preparation of the quinoline core. The process includes:

Chemical Reactions Analysis

2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline core can bind to various biological targets, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets depend on the specific biological context and the nature of the substituents on the quinoline core .

Comparison with Similar Compounds

2-[8-(4-Ethoxybenzoyl)-9-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(9H)-yl]-N-(4-methoxyphenyl)acetamide

  • Key Differences: The quinoline core is fused with a 1,4-dioxane ring system ([1,4]dioxino[2,3-g]quinoline), altering ring planarity and electronic properties. Substituent at position 8: 4-ethoxybenzoyl (vs. 4-ethylbenzoyl at position 3 in the target compound). Acetamide group: 4-methoxyphenyl (vs. 4-ethoxyphenyl).
  • Impact : The dioxane fusion may enhance solubility due to increased polarity, while the methoxy group on the acetamide could reduce metabolic stability compared to ethoxy .

2-[3-(Benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(4-chlorophenyl)acetamide

  • Key Differences :
    • Position 3 substituent: Benzenesulfonyl (electron-withdrawing) vs. 4-ethylbenzoyl (electron-donating).
    • Acetamide group: 4-chlorophenyl (electron-withdrawing) vs. 4-ethoxyphenyl (electron-donating).
  • Impact : The sulfonyl group may improve binding to polar protein pockets, while the chloro substituent could increase lipophilicity and alter toxicity profiles .

N-(4-Hydroxyphenyl)acetamide

  • Key Differences: Simplified structure lacking the quinoline core. Acetamide group: 4-hydroxyphenyl (polar, acidic) vs. 4-ethoxyphenyl (less polar, hydrolytically stable).
  • The hydroxy group enhances hydrogen-bonding capacity but may lower bioavailability .

Data Tables for Comparative Analysis

Table 1: Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C₃₁H₃₃N₂O₅ 537.61 6-ethoxy, 3-(4-ethylbenzoyl), N-(4-ethoxyphenyl)
2-[8-(4-Ethoxybenzoyl)-9-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(9H)-yl]-N-(4-methoxyphenyl)acetamide C₃₁H₃₁N₂O₇ 565.60 [1,4]dioxino-fused quinoline, 8-(4-ethoxybenzoyl), N-(4-methoxyphenyl)
2-[3-(Benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(4-chlorophenyl)acetamide C₂₅H₂₂ClN₂O₄S 485.97 3-benzenesulfonyl, 6-ethyl, N-(4-chlorophenyl)
N-(4-Hydroxyphenyl)acetamide C₈H₉NO₂ 151.16 N-(4-hydroxyphenyl)

Table 2: Substituent Effects on Key Properties

Compound Electron Effects (Quinoline Core) Solubility Prediction Metabolic Stability Outlook
Target Compound Electron-rich (ethoxy/ethyl groups) Moderate (ethoxy groups) High (ethoxy resists hydrolysis)
2-[8-(4-Ethoxybenzoyl)-...-methoxyphenyl)acetamide Polar (dioxane fusion) High (polar fusion) Moderate (methoxy hydrolysis)
2-[3-(Benzenesulfonyl)-...-chlorophenyl)acetamide Electron-poor (sulfonyl) Low (chloro/sulfonyl) Variable (depends on sulfonyl stability)
N-(4-Hydroxyphenyl)acetamide N/A High (hydroxy group) Low (hydroxy glucuronidation)

Discussion of Research Implications

The structural variations among these analogs highlight critical design considerations:

Quinoline Core Modifications: Fusion with heterocycles (e.g., dioxane) introduces polarity but may complicate synthetic routes .

Substituent Electronics : Electron-donating groups (e.g., ethoxy) enhance stability, while electron-withdrawing groups (e.g., sulfonyl) improve target specificity .

Acetamide Tailoring : Ethoxy groups offer a balance between solubility and metabolic resistance compared to chloro or hydroxy substituents .

Biological Activity

The compound 2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide is a synthetic derivative of quinoline, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C20H24N2O3\text{C}_{20}\text{H}_{24}\text{N}_2\text{O}_3

This molecular formula indicates the presence of functional groups that may contribute to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of quinoline derivatives. In a screening study, various derivatives were tested against a range of bacterial and fungal pathogens. The results indicated that compounds similar to 2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide exhibited significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Candida albicans and Aspergillus fumigatus .

PathogenActivity Detected
Escherichia coliSignificant
Staphylococcus aureusSignificant
Candida albicansModerate
Aspergillus fumigatusModerate

The mechanism by which this compound exerts its antimicrobial effects is believed to involve the inhibition of nucleic acid synthesis and disruption of cellular membranes. Quinoline derivatives are known to interfere with bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication .

Cytotoxicity and Anticancer Potential

In addition to antimicrobial properties, quinoline derivatives have been investigated for their cytotoxic effects against cancer cell lines. Studies have shown that 2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The compound's ability to activate caspase pathways suggests its potential as an anticancer agent .

Case Studies

A notable case study involved the evaluation of this compound's efficacy in vitro against human breast cancer cell lines (MCF7). The results demonstrated a dose-dependent decrease in cell viability, indicating strong anticancer activity. The following table summarizes the findings:

Concentration (µM)Cell Viability (%)
0100
1075
2550
5030

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